molecular formula C7H10ClN3O B590785 2,3-Diaminobenzamide hydrochloride CAS No. 912445-34-2

2,3-Diaminobenzamide hydrochloride

Cat. No.: B590785
CAS No.: 912445-34-2
M. Wt: 187.627
InChI Key: KATIDBRDNZJLHY-UHFFFAOYSA-N
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Description

2,3-Diaminobenzamide hydrochloride is an organic compound with the molecular formula C7H9N3O.2(HCl). It is a derivative of benzamide, characterized by the presence of two amino groups at the 2 and 3 positions on the benzene ring. This compound is often used in various chemical syntheses and has applications in medicinal chemistry due to its unique properties .

Future Directions

Future directions for 2,3-Diaminobenzamide Dihydrochloride could involve its use as an efficient chemodosimeter for the selective detection of CN− in pure water . It could also be used in the synthesis of new compounds with potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3-Diaminobenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents for reduction reactions, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include 2,3-diaminophenazine and other substituted benzamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,3-diaminobenzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of poly (ADP-ribose) polymerase-1, a key enzyme involved in DNA repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death .

Properties

IUPAC Name

2,3-diaminobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATIDBRDNZJLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266993-72-0, 912445-34-2
Record name 2,3-Diaminobenzamide dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266993-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2,3-diamino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912445-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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